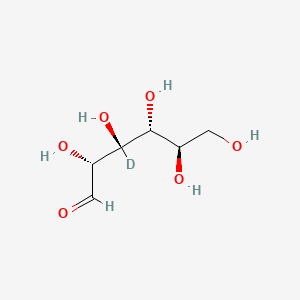
D-Allose-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose-d1 can be synthesized chemically through the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-D-ribo-hexofuranose . these methods are often inefficient and produce toxic by-products .
Industrial Production Methods: Biotechnological production methods have been developed to overcome the limitations of chemical synthesis. This compound can be produced from D-psicose using enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These methods are more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: D-Allose-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or bromine water to form D-allonic acid.
Substitution: Substitution reactions can occur with halogens or other functional groups under appropriate conditions.
Major Products:
Oxidation: D-allonic acid
Reduction: D-allitol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
D-Allose-d1 has a wide range of applications in scientific research, including:
Mechanism of Action
D-Allose-d1 exerts its effects through various molecular pathways:
Reactive Oxygen Species Regulation: Competes with D-glucose in the mitochondria to inhibit reactive oxygen species formation.
Cell Cycle Arrest: Induces cell cycle arrest in cancer cells, preventing their proliferation.
Metabolic Reprogramming: Alters metabolic pathways to reduce oxidative stress and inflammation.
Autophagy and Apoptosis: Promotes autophagy and apoptosis in cancer cells, enhancing the effectiveness of radiotherapy and chemotherapy.
Comparison with Similar Compounds
D-Allose-d1 is unique among rare sugars due to its specific health benefits and applications. Similar compounds include:
D-Allulose: An aldose-ketose isomer of this compound with similar low-calorie and non-toxic properties.
D-Tagatose: Another rare sugar with potential health benefits, including anti-diabetic and anti-obesity effects.
D-Sorbose: Known for its use in the synthesis of vitamin C and other pharmaceuticals.
This compound stands out due to its diverse physiological functions and potential therapeutic applications, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5D |
InChI Key |
GZCGUPFRVQAUEE-WSVZDRBMSA-N |
Isomeric SMILES |
[2H][C@]([C@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




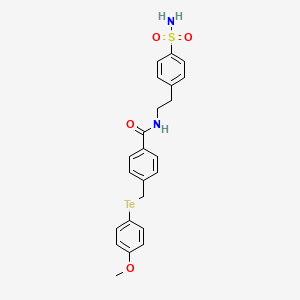
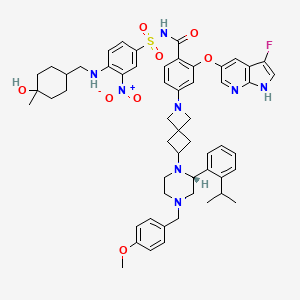
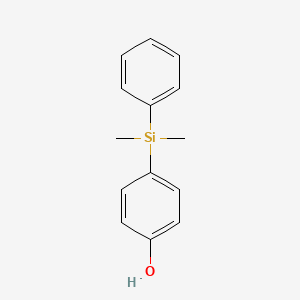
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)


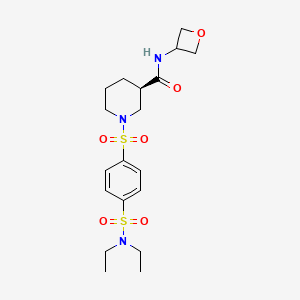
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
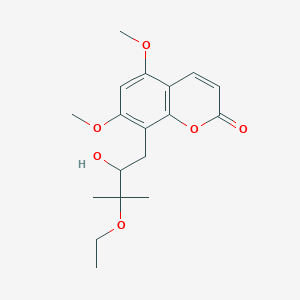
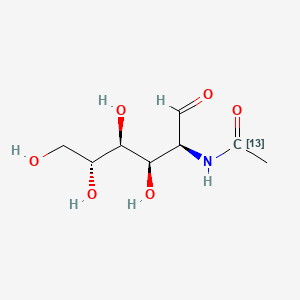
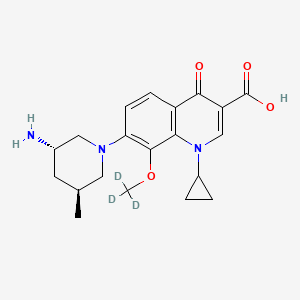
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
